molecular formula C9H7N3O3S B14440055 2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester CAS No. 77444-67-8

2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

Cat. No.: B14440055
CAS No.: 77444-67-8
M. Wt: 237.24 g/mol
InChI Key: OLHYVQKDBKKDOG-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester is a complex organic compound that features a thiophene ring, a carboxylic acid group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester typically involves multi-step organic reactions. One common method starts with the preparation of thiophene-2-carboxylic acid, which can be synthesized via the oxidation of 2-acetylthiophene using hypochlorite . The next step involves the formation of the imidazole ring, which can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

77444-67-8

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

(5-carbamoyl-1H-imidazol-4-yl) thiophene-2-carboxylate

InChI

InChI=1S/C9H7N3O3S/c10-7(13)6-8(12-4-11-6)15-9(14)5-2-1-3-16-5/h1-4H,(H2,10,13)(H,11,12)

InChI Key

OLHYVQKDBKKDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=C(NC=N2)C(=O)N

Origin of Product

United States

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